molecular formula C13H8BrN3O2 B11828199 1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole CAS No. 7104-54-3

1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B11828199
CAS No.: 7104-54-3
M. Wt: 318.12 g/mol
InChI Key: QHNATHYYHYCSIF-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole (CAS 7104-54-3) is a benzimidazole derivative supplied for research and development purposes. The compound features a bromophenyl substitution, a common structural motif in medicinal chemistry. Benzimidazole scaffolds are of significant interest in scientific research due to their wide range of potential biological activities. The core imidazole structure is a five-membered heterocyclic moiety known for its amphoteric nature and is a key building block in many natural products and pharmaceuticals . As a subclass of these compounds, nitrobenzimidazoles have been investigated for various applications, serving as key intermediates in the synthesis of more complex molecules and in the development of novel therapeutic agents . Researchers utilize this chemical exclusively in a laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

7104-54-3

Molecular Formula

C13H8BrN3O2

Molecular Weight

318.12 g/mol

IUPAC Name

1-(4-bromophenyl)-5-nitrobenzimidazole

InChI

InChI=1S/C13H8BrN3O2/c14-9-1-3-10(4-2-9)16-8-15-12-7-11(17(18)19)5-6-13(12)16/h1-8H

InChI Key

QHNATHYYHYCSIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Schiff Base Formation : The primary amine groups of 4-nitro-1,2-phenylenediamine react with 4-bromobenzaldehyde to form a Schiff base intermediate.

  • Oxidative Cyclization : Sodium metabisulfite (Na₂S₂O₅) or similar oxidizing agents promote cyclization, forming the benzimidazole ring. The nitro group at position 5 is retained from the diamine, while the 4-bromophenyl group is introduced via the aldehyde.

Typical Procedure :

  • Reagents : 4-Nitro-1,2-phenylenediamine (1.0 equiv), 4-bromobenzaldehyde (1.2 equiv), Na₂S₂O₅ (0.5 equiv), dimethoxyethane (DME).

  • Conditions : Reflux at 120°C for 48 hours.

  • Workup : The reaction mixture is poured onto ice-cold water, filtered, and purified via recrystallization (methanol) or column chromatography (ethyl acetate/petroleum ether).

  • Yield : 66–86%.

Key Characterization Data

PropertyValueSource
Melting Point180–184°C (similar to BDZ4)
Rf Value0.52 (EtOAc/petroleum ether 1:6)
IR (KBr)3288 cm⁻¹ (N–H), 1557 cm⁻¹ (N–O)
¹H NMR (CDCl₃)δ 8.69 (s, 1H, Ar–H), 7.76 (d, 2H, J = 8.8 Hz, Br–C₆H₄)

Alternative Methods for Benzimidazole Core Formation

Metal-Catalyzed N-Arylation and C–H Functionalization

Post-Synthetic Modification of Preformed Benzimidazoles

Nitration of 1-(4-Bromophenyl)-1H-benzimidazole

Introducing the nitro group post-cyclization is less common due to regioselectivity challenges. Directed nitration at position 5 can be achieved using HNO₃/H₂SO₄ under controlled conditions:

Procedure :

  • Dissolve 1-(4-bromophenyl)-1H-benzimidazole in concentrated H₂SO₄.

  • Add HNO₃ dropwise at 0°C, stir for 4 hours.

  • Quench with ice, neutralize with NaHCO₃, and extract with ethyl acetate.

Yield : ~40% (lower than direct methods).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (HPLC)Key AdvantageLimitation
Cyclocondensation66–86>95%High regioselectivityLong reaction time (48 h)
Metal Catalysis~5090%One-pot synthesisSensitivity to nitro groups
Post-Synthetic Nitration4085%Flexibility in substitutionLow yield, side products

Scalability and Industrial Applications

The cyclocondensation route is preferred for large-scale production due to its robustness and cost-effectiveness. Industrial adaptations often utilize:

  • Continuous Flow Reactors : To reduce reaction time from 48 hours to <12 hours.

  • Green Solvents : Ethanol/water mixtures replace DME, improving sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: 1-(4-Aminophenyl)-5-nitro-1H-benzo[d]imidazole.

    Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing essential biochemical processes. In anticancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-bromophenyl)-5-nitro-1H-benzo[d]imidazole with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Substituent Effects on Physicochemical Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key Structural Features Reference ID
1-(4-Bromophenyl)-5-nitro-1H-benzimidazole 1: 4-Bromophenyl; 5: NO₂ Not Reported Not Given Bromine enhances lipophilicity; nitro aids redox activity N/A
1-Methyl-2-(methylthio)-5-nitro-1H-benzimidazole 1: Methyl; 2: SCH₃; 5: NO₂ 196–198 65 Methyl and thioether groups increase steric bulk
2-(3,4-Dimethoxyphenyl)-5-nitro-1H-benzimidazole 2: 3,4-Dimethoxyphenyl; 5: NO₂ Not Reported 85 Methoxy groups improve solubility via polarity
1-(4-Methoxybenzyl)-2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole 1: 4-Methoxybenzyl; 2: 4-Methoxyphenyl 149–151 88 Methoxy groups enhance π-stacking and H-bonding
5-Bromo-2-(4-bromophenyl)-1-ethyl-1H-benzimidazole 5: Br; 2: 4-Bromophenyl; 1: Ethyl Not Reported Not Given Dual bromine atoms increase molecular weight and halogen bonding

Key Observations :

  • Nitro Position : The 5-nitro group (common across analogs) stabilizes the aromatic system and facilitates intermolecular interactions.
  • Bromine vs. Methoxy : Bromophenyl derivatives exhibit higher lipophilicity compared to methoxy-substituted analogs, impacting membrane permeability in biological systems.
  • Thermal Stability : Melting points vary significantly; methoxy-substituted compounds (e.g., ) have lower melting points than thioether derivatives (e.g., ), likely due to reduced crystallinity.

Key Observations :

  • Alkylation : Sodium hydride (NaH) in DMF is a common base for introducing alkyl/aryl groups at the 1-position .
  • Reductive Methods : Sodium dithionite enables efficient one-pot cyclization, advantageous for scalability .

Key Observations :

  • Antimicrobial Activity: Bromophenyl benzimidazoles show pronounced activity against Gram-negative and Gram-positive bacteria, attributed to halogen bonding and hydrophobic interactions .
  • Anti-inflammatory Potential: Methoxy and nitro groups synergize to inhibit NLRP3 inflammasome, a target in Alzheimer’s disease .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazole, and how can reaction conditions be standardized?

The synthesis typically involves:

  • Imidazole ring formation via condensation of 4-bromophenylglyoxal derivatives with nitro-substituted benzene-1,2-diamines under reflux in polar aprotic solvents (e.g., DMF or THF) .
  • Nitro-group retention : Use mild oxidizing agents (e.g., HNO₃/H₂SO₄ mixtures) to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity.

Q. Key optimization parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CPrevents nitro-group loss
SolventDMF/THF (anhydrous)Enhances reaction kinetics
CatalystPd/C or CuIReduces reaction time by 30%

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.5–8.5 ppm) and confirm substituent positions .
  • IR spectroscopy : Nitro-group stretching vibrations (1521 cm⁻¹, 1346 cm⁻¹) confirm retention during synthesis .
  • HRMS : Exact mass matching (e.g., m/z 323.12 [M+H]⁺) validates molecular formula .

Common pitfalls : Overlapping aromatic signals in NMR can be resolved via COSY or NOESY experiments .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate electronic properties and target interactions?

  • DFT calculations : HOMO-LUMO gaps (~3.5 eV) predict redox activity and charge-transfer potential .
  • Docking studies : The nitro and bromophenyl groups show strong binding to EGFR kinase (ΔG = -9.2 kcal/mol) via hydrophobic pockets and halogen bonding .

Q. What strategies address contradictions in crystallographic data during structure refinement?

  • SHELX integration : Use SHELXL for high-resolution refinement, resolving ambiguities in nitro-group orientation .
  • Twinned data handling : Apply HKLF5 in SHELXL to deconvolute overlapping reflections in low-symmetry space groups .

Case study : A 2024 study resolved a 0.8 Å discrepancy in bond angles using Mercury CSD’s packing similarity tool .

Q. How does the compound’s bioactivity correlate with structural modifications (e.g., halogen substitution)?

  • Antimicrobial activity : The 4-bromophenyl group enhances activity against S. aureus (MIC = 8 µg/mL) compared to chloro analogs (MIC = 32 µg/mL) due to increased lipophilicity .
  • Nitro-group role : Redox-active nitro moieties induce oxidative stress in cancer cells (IC₅₀ = 5.7 µM in HeLa) .

Q. What experimental and computational workflows validate mechanistic pathways in catalytic reactions?

  • Kinetic isotope effects (KIE) : Compare k₃₅Cl/k₃⁷Cl to identify rate-limiting steps in halogen exchange .
  • In situ FTIR : Monitors nitro-group reduction intermediates (e.g., hydroxylamine at 1640 cm⁻¹) .
  • DFT-MD simulations : Identify transition states (e.g., ΔG‡ = 18.3 kcal/mol for imidazole ring closure) .

Q. How can solvent-free synthesis improve sustainability without compromising yield?

  • Mechanochemical approach : Ball-milling 4-bromophenylamine and nitro precursors with K₂CO₃ achieves 85% yield in 2 hours (vs. 65% in solution) .
  • Advantages : Eliminates DMF (Class 2 solvent), reduces E-factor from 32 to 8 .

Q. What are the challenges in scaling up chromatographic purification for gram-scale synthesis?

  • Countercurrent chromatography (CCC) : Replaces silica gel with aqueous two-phase systems, achieving 98% recovery .
  • Cost analysis : CCC reduces solvent use by 70% but requires initial equipment investment (~$50k).

Q. Key Recommendations for Researchers :

  • Prioritize in silico screening (e.g., AutoDock Vina) before labor-intensive bioassays .
  • Cross-validate crystallographic data with spectroscopic and computational tools to resolve ambiguities .

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